Home > Products > Screening Compounds P70814 > 1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea - 894015-60-2

1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Catalog Number: EVT-2863438
CAS Number: 894015-60-2
Molecular Formula: C17H15BrFN3O2
Molecular Weight: 392.228
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetic acid hydrazide

  • Compound Description: This compound serves as a precursor in the synthesis of various heterocyclic compounds. [] The paper describes reactions of its hydrazide functional group, producing derivatives like hydrazones, pyrazoles, pyrroles, triazoles, oxadiazoles, and thiadiazoles. [] These derivatives possess potential pharmacological activities. []

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound belongs to a series of thiazole derivatives characterized by their structural similarity. [] The compound was synthesized and its crystal structure analyzed, revealing a largely planar conformation. [] No specific biological activities were discussed for this compound in the paper.

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound is structurally analogous to the previously mentioned 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, with the key difference being the halogen substituent on one of the phenyl rings (fluorine instead of chlorine). [] It shares the same core structure and conformation, highlighting the potential impact of subtle halogen changes on molecular properties. [] No specific biological activities were discussed for this compound in the paper.

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739)

  • Compound Description: This compound is a selective nonpeptide antagonist for the neurotensin receptor type 2 (NTS2). [] It was developed from the non-selective SR48692 (5a) and shows efficacy in relieving pain associated with peripheral neuropathies. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound, a benzenesulfonic acid derivative, unexpectedly formed during the synthesis of a 1,2,3-triazole derivative. [] It displays antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic acid (NTRC-844)

  • Compound Description: NTRC-844 is the first identified high-affinity NTS2-selective antagonist with in vivo activity. [] This finding challenges the assumption that calcium mobilization is the sole signaling pathway involved in NTS2-mediated analgesia. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1)

  • Compound Description: This compound served as a lead compound in the search for new treatments for psoriasis. [] While it showed moderate FLT3 inhibitory activity, structural optimization efforts led to the development of more potent derivatives. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b)

  • Compound Description: This compound, derived from the lead compound 1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, emerged as a potent FLT3 inhibitor with significant antipsoriatic effects in a mouse model. [] Its development demonstrates the potential of structural modifications in enhancing drug efficacy. []

1-(4-bromophenyl)-3-(1H-1,2,4-triazol-3-yl)urea

  • Compound Description: This compound, synthesized from 4-bromophenyl isocyanate and 3-amino-1H-1,2,4-triazole, exhibits plant growth regulating (PGR) activity. []

(R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]+ ++pyrrolidin-3-yl]thiazole (NRA0045)

  • Compound Description: NRA0045 exhibits high affinity for dopamine D4, serotonin 5-HT2A, and alpha-1 adrenoceptors. [] It antagonizes methamphetamine-induced hyperactivity and stereotyped behavior in mice and tryptamine-induced clonic seizure in rats. [] Additionally, it protects against norepinephrine-induced lethality, suggesting potential as an antipsychotic. []

1-(4-bromophenyl)-3-(2-chlorobenzyl)urea

  • Compound Description: This compound is a simple urea derivative whose crystal structure has been determined. [] The structural information might be useful for understanding the conformational preferences of similar urea compounds.

1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

  • Compound Description: This compound, a pyrrole-pyrazole derivative, was synthesized via a green chemistry approach using citric acid as a catalyst. [] The molecule shows a planar conformation with weak intermolecular interactions. []

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole

  • Compound Description: This pyrazole derivative was synthesized using a visible-light-induced radical reaction with graphitic carbon nitride as a catalyst. [] The synthesis highlights a potentially useful method for incorporating fluorine-containing groups into heterocyclic compounds.

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone

  • Compound Description: This compound represents a core structure for a series of derivatives evaluated for anticancer and antimicrobial activities. [] Some derivatives show potent cytotoxicity against the MCF-7 breast cancer cell line, while others exhibit moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound, characterized by X-ray crystallography, contains both 4-bromophenyl and 4-fluorophenyl groups within its structure. [] The molecule displays a twisted conformation with intermolecular interactions. []

(E)-3-(4-Fluorophenyl)-1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound, containing two 4-fluorophenyl groups, was structurally characterized, revealing weak C—H⋯F intermolecular interactions. []

2-[(6-(4-fluorophenyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)phenyl)amino]naphthalene-1,4-dione (1)

  • Compound Description: This compound exhibits high antioxidant activity, decreasing carbonyl group content in proteins during lipid peroxidation. [] Its complex with rhamnolipid also displays significant antioxidant properties. []

4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine

  • Compound Description: This triazole derivative, studied in a mixture with 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, shows potential for treating fungal skin diseases in animals. [] It promotes wound healing and exhibits a good pharmacokinetic profile. []

5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol

  • Compound Description: This triazole derivative, studied in a mixture with 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, demonstrates potential in treating fungal skin diseases in animals. [] It shows efficacy in wound healing and exhibits a favorable pharmacokinetic profile. []

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One

  • Compound Description: This compound serves as a base structure for various derivatives containing a sulfonamide group and a 2-Azitidinone ring. [] Some derivatives show potent antibacterial activity, superior to streptomycin, and good antioxidant properties. []

5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

  • Compound Description: This compound, a dihydropyrazole derivative, has been structurally characterized using X-ray crystallography. []

1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea

  • Compound Description: This compound series, containing a phthalimide moiety, was synthesized and evaluated for anticancer and antioxidant activities. [] The 4-bromo substituted derivative showed moderate anticancer activity against several cancer cell lines, while the 2- and 4-methoxy substituted derivatives exhibited good antioxidant activity. []

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU)

  • Compound Description: TPPU is a soluble epoxide hydrolase (sEH) inhibitor that protects the blood-brain barrier (BBB) against ischemic injury. [] It reduces brain edema, increases tight junction protein expression, and mitigates apoptosis and inflammation. []

1-(6-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea

  • Compound Description: This compound, containing a triazolopyridazine scaffold, is proposed for use in antitumor compositions for treating cancer. []

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

  • Compound Description: This compound is a potent benzodiazepine-containing gamma-secretase inhibitor, demonstrating excellent in vitro potency (IC50 = 0.06 nM). [] It holds potential for use in Alzheimer's disease treatment due to its ability to selectively inhibit gamma-secretase. []

1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea

  • Compound Description: This aminopyridine derivative acts as a potent, irreversible inhibitor of myeloperoxidase (MPO). [] It exhibits significant selectivity over thyroid peroxidase, blocks MPO-dependent vasomotor dysfunction, and demonstrates high oral bioavailability. [] This compound is a valuable tool for studying MPO's role in chronic inflammatory diseases. []

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

  • Compound Description: This compound is a racemic secondary alcohol synthesized through a multi-step process involving S-alkylation and reduction. [] It is characterized by various spectroscopic techniques, including IR, NMR, and HRMS. []

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides

  • Compound Description: This compound serves as a precursor for synthesizing pyridine derivatives with potential antifungal and antibacterial activities. [] Some derivatives display a broad spectrum of activity at low concentrations, highlighting their potential as antimicrobial agents. []

(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

  • Compound Description: This compound, containing a thiophene ring, was synthesized and its crystal structure determined. [] Thiophene derivatives are known for their diverse applications in material science and pharmaceuticals. []

1-[6-(4-fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea

  • Compound Description: This compound exhibits potent and selective agonist activity towards the alpha-7 nicotinic acetylcholine receptor (alpha7 nAChR). [] It shows excellent in vitro and in vivo profiles, including brain penetration, oral bioavailability, and efficacy in behavioral cognition models. [] These findings suggest its potential as a therapeutic agent for cognitive impairment in Alzheimer's disease and schizophrenia. []

2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523)

  • Compound Description: Basimglurant is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). [] It shows efficacy in various anxiety tests, comparable to diazepam but at significantly lower doses. [] Basimglurant displays favorable pharmacokinetic properties and a good preclinical safety profile. [] It is currently in phase II clinical trials for treating depression and fragile X syndrome. []

(S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

  • Compound Description: This compound, featuring a quinolizinone core, is a potent and selective PI3Kδ inhibitor with an improved pharmacokinetic profile compared to other inhibitors in its class. [] It shows superior efficacy in preclinical models of hematological cancers. []
Overview

1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. It is classified under the category of urea derivatives, which are known for their diverse biological activities. The compound's structure incorporates both aromatic and heterocyclic components, contributing to its chemical properties and reactivity.

Source

The compound can be identified by its Chemical Abstracts Service (CAS) number, which is 894015-06-6. It is synthesized through various chemical processes that involve the reaction of specific precursors, leading to its formation. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Classification

1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea falls under the classification of heterocyclic compounds, particularly those containing nitrogen and oxygen atoms. It is also categorized as an arylurea, which indicates the presence of both aromatic rings and a urea functional group in its structure.

Synthesis Analysis

Methods

The synthesis of 1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step reactions, including:

  1. Formation of the Urea Linkage: The urea moiety is formed by reacting an amine with a carbonyl compound.
  2. Introduction of Aromatic Groups: The bromophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution or similar methods.
  3. Pyrrolidine Derivation: The pyrrolidine ring is synthesized using cyclization reactions involving suitable precursors that contain both nitrogen and carbon functionalities.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is C20_{20}H22_{22}BrFN_{N}O2_{2}. Its structure features:

  • A central urea group connecting two distinct aromatic rings.
  • A pyrrolidine ring that enhances the compound's biological activity.

Data

The molecular weight of this compound is approximately 396.31 g/mol. The structural representation can be visualized using molecular modeling software, showcasing the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

Reactions

1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
  • Hydrolysis: The urea bond can undergo hydrolysis in the presence of water, leading to the formation of amines and carbon dioxide.

Technical Details

The reactivity of this compound is influenced by the electronic effects of the bromine and fluorine substituents on the aromatic rings, which can enhance or diminish nucleophilicity depending on the reaction conditions.

Mechanism of Action

Process

The mechanism of action for 1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea in biological systems may involve:

  1. Interaction with Biological Targets: The compound may bind to specific receptors or enzymes, altering their activity.
  2. Signal Transduction Modulation: By influencing signaling pathways, it can affect cellular responses in various biological contexts.

Data

Studies have indicated that compounds with similar structures often exhibit activities such as anti-inflammatory or anticancer effects, suggesting potential therapeutic roles for this compound as well.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties like density and boiling point are not readily available for this compound, general characteristics can be inferred from similar urea derivatives:

  • Solubility: Likely soluble in organic solvents due to its aromatic nature.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; may undergo oxidation or reduction reactions depending on substituent groups.
Applications

Scientific Uses

1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has potential applications in various fields:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Studies: Useful in studying enzyme interactions or receptor binding affinities due to its structural features.

Properties

CAS Number

894015-60-2

Product Name

1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

IUPAC Name

1-(4-bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Molecular Formula

C17H15BrFN3O2

Molecular Weight

392.228

InChI

InChI=1S/C17H15BrFN3O2/c18-11-1-5-13(6-2-11)20-17(24)21-14-9-16(23)22(10-14)15-7-3-12(19)4-8-15/h1-8,14H,9-10H2,(H2,20,21,24)

InChI Key

MXEQMSINOXFAEE-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.